molecular formula C22H14ClN3O5 B2908143 3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-42-2

3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2908143
CAS No.: 887898-42-2
M. Wt: 435.82
InChI Key: OIHFSSSQQIIGCX-UHFFFAOYSA-N
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Description

3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid, under acidic or basic conditions.

    Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form 3-(4-chlorobenzamido)benzofuran.

    Nitration: The final step involves the nitration of the amide product with 4-nitrophenylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular pathways.

    Materials Science: Explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzamido)benzofuran-2-carboxamide
  • N-(4-nitrophenyl)benzofuran-2-carboxamide
  • 3-(4-nitrobenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide

Uniqueness

3-(4-chlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is unique due to the presence of both chloro and nitro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O5/c23-14-7-5-13(6-8-14)21(27)25-19-17-3-1-2-4-18(17)31-20(19)22(28)24-15-9-11-16(12-10-15)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHFSSSQQIIGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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